Irreversible iNOS Dimerization Inhibition: Quantitative Comparison with Bulky iNOS Inhibitor Analogs
Pyrimidine imidazole derivatives (PIDs) like 5-(4-nitro-1H-imidazol-1-yl)pyrimidine demonstrate a unique, irreversible inhibition mechanism of inducible nitric oxide synthase (iNOS) dimerization, a key difference from bulkier analog inhibitors. [1]
| Evidence Dimension | Mechanism of iNOS inhibition |
|---|---|
| Target Compound Data | Irreversible monomer-inhibitor complex formation; prevents dimerization and monomerizes existing dimers |
| Comparator Or Baseline | Bulky imidazole-based iNOS inhibitors (e.g., certain imidazole derivatives) |
| Quantified Difference | PIDs show 11-fold higher affinity for iNOS monomer than dimer; irreversible binding vs. reversible inhibition |
| Conditions | Stopped-flow kinetic studies, gel filtration, spectrophotometric analysis on purified iNOS oxygenase domain (iNOSoxy) and mutants (K82A, D92A) |
Why This Matters
This irreversible mechanism ensures sustained enzyme inhibition in vivo, a property not shared by reversible inhibitors, which may translate to superior therapeutic efficacy and different dosing requirements.
- [1] Nagpal L, et al. Mechanism of inducible nitric-oxide synthase dimerization inhibition by novel pyrimidine imidazoles. J Biol Chem. 2013;288(27):19685-19697. doi:10.1074/jbc.M112.446542. View Source
